3-{naphtho[1,2-d][1,3]thiazol-2-yl}-1-(4-nitrophenyl)urea
CAS No.: 26135-57-9
Cat. No.: VC4266066
Molecular Formula: C18H12N4O3S
Molecular Weight: 364.38
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 26135-57-9 |
|---|---|
| Molecular Formula | C18H12N4O3S |
| Molecular Weight | 364.38 |
| IUPAC Name | 1-benzo[e][1,3]benzothiazol-2-yl-3-(4-nitrophenyl)urea |
| Standard InChI | InChI=1S/C18H12N4O3S/c23-17(19-12-6-8-13(9-7-12)22(24)25)21-18-20-16-14-4-2-1-3-11(14)5-10-15(16)26-18/h1-10H,(H2,19,20,21,23) |
| Standard InChI Key | OMAGQZWBCZSVBF-UHFFFAOYSA-N |
| SMILES | C1=CC=C2C(=C1)C=CC3=C2N=C(S3)NC(=O)NC4=CC=C(C=C4)[N+](=O)[O-] |
Introduction
The compound 3-{naphtho[1,2-d] thiazol-2-yl}-1-(4-nitrophenyl)urea is a complex organic molecule that combines a naphtho[1,2-d] thiazole moiety with a 4-nitrophenyl urea group. This compound is of interest in medicinal chemistry due to its potential biological activities, which can be attributed to the presence of both the thiazole and nitrophenyl components.
Synthesis Methods
The synthesis of 3-{naphtho[1,2-d] thiazol-2-yl}-1-(4-nitrophenyl)urea would likely involve a multi-step process:
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Formation of Naphtho[1,2-d]13thiazole Ring:
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This can be achieved through the Hantzsch thiazole synthesis, which involves the condensation of α-haloketones with thioamides under acidic conditions.
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Introduction of 4-Nitrophenyl Urea Group:
Potential Biological Activities
Compounds containing both thiazole and nitrophenyl groups have been studied for their potential biological activities, including antimicrobial and anticancer properties. The presence of the nitro group can enhance the compound's ability to interact with biological targets, while the thiazole ring may contribute to its stability and bioavailability.
Types of Reactions
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Oxidation: The thiazole ring can undergo oxidation to form sulfoxides or sulfones.
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Reduction: The nitro group can be reduced to an amine.
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Substitution: Electrophilic substitution reactions can occur on the aromatic rings.
Common Reagents and Conditions
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Oxidation: Hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA).
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Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction with sodium borohydride (NaBH₄).
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Substitution: Electrophilic reagents like bromine (Br₂) or chlorosulfonic acid (ClSO₃H).
Data Table: Comparison of Related Compounds
Note: The specific data for 3-{naphtho[1,2-d] thiazol-2-yl}-1-(4-nitrophenyl)urea is not available in the provided sources.
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